molecular formula C14H17Cl B2509137 1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287301-85-1

1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2509137
CAS No.: 2287301-85-1
M. Wt: 220.74
InChI Key: PKFVVGFNSLSCDO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[111]pentane is an organic compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique cage-like structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions or other cyclization methods.

    Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

    Attachment of the ethylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Addition Reactions: The bicyclo[1.1.1]pentane core can undergo addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution could yield various alkylated or arylated derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[11

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals, materials science, and possibly as a precursor for polymers.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the ethylphenyl group, which may affect its reactivity and applications.

    3-(3-ethylphenyl)bicyclo[1.1.1]pentane: Lacks the chloromethyl group, leading to different chemical properties.

    1-(Bromomethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of chloromethyl, which may influence its reactivity.

Uniqueness

1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[111]pentane is unique due to the combination of its bicyclo[111]pentane core, chloromethyl group, and ethylphenyl group

Properties

IUPAC Name

1-(chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c1-2-11-4-3-5-12(6-11)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFVVGFNSLSCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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